

A Comparative Analysis of Tarafenacin Versus Placebo in the Treatment of Overactive Bladder

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Compound of Interest

Compound Name: Tarafenacin

Cat. No.: B1681926

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Disclaimer: Publicly available data on the long-term efficacy and safety of **Tarafenacin** is limited. The following guide is based on the available results from a 12-week, phase 2b clinical trial. For context on long-term treatment with M3 muscarinic antagonists, data for a different compound in the same class, Darifenacin, is extensive, but it is crucial to note that these are distinct molecules and results are not directly interchangeable.

Introduction

Tarafenacin is an investigational drug identified as a muscarinic acetylcholine receptor M3 antagonist.[1] It has been studied for the treatment of overactive bladder (OAB).[1] This guide provides a detailed comparison of the efficacy and safety of **Tarafenacin** versus placebo based on available clinical trial data. The information is intended for researchers, scientists, and drug development professionals to offer a clear, data-driven assessment of **Tarafenacin's** performance.

Data Presentation

The following tables summarize the quantitative data from a 12-week, randomized, double-blind, placebo-controlled, phase 2b study of **Tarafenacin** in patients with OAB.[1]

Table 1: Efficacy of **Tarafenacin** vs. Placebo at 12 Weeks[1]

Efficacy Endpoint	Placebo	Tarafenacin 0.2 mg	Tarafenacin 0.4 mg
Mean Change in Number of Micturations per 24h	-1.77 ± 2.95	-1.92 ± 2.45	-2.43 ± 2.21*
p-value vs. Placebo	-	p = 0.393	p = 0.033
Mean Change in Urgency Episodes per 24h	No statistically significant differences reported among the three groups.		

* Statistically significant

Table 2: Safety and Tolerability of **Tarafenacin** vs. Placebo at 12 Weeks[1]

Adverse Event	Placebo	Tarafenacin 0.2 mg	Tarafenacin 0.4 mg
Dry Mouth	The most common adverse event reported. Specific percentages were not provided in the abstract.		
Blurred Vision	No significant difference compared with placebo.		
Constipation	No significant difference compared with placebo.		

Experimental Protocols

The key experimental data cited above is from a multicenter, placebo-controlled, randomized, double-blind, phase 2b study.

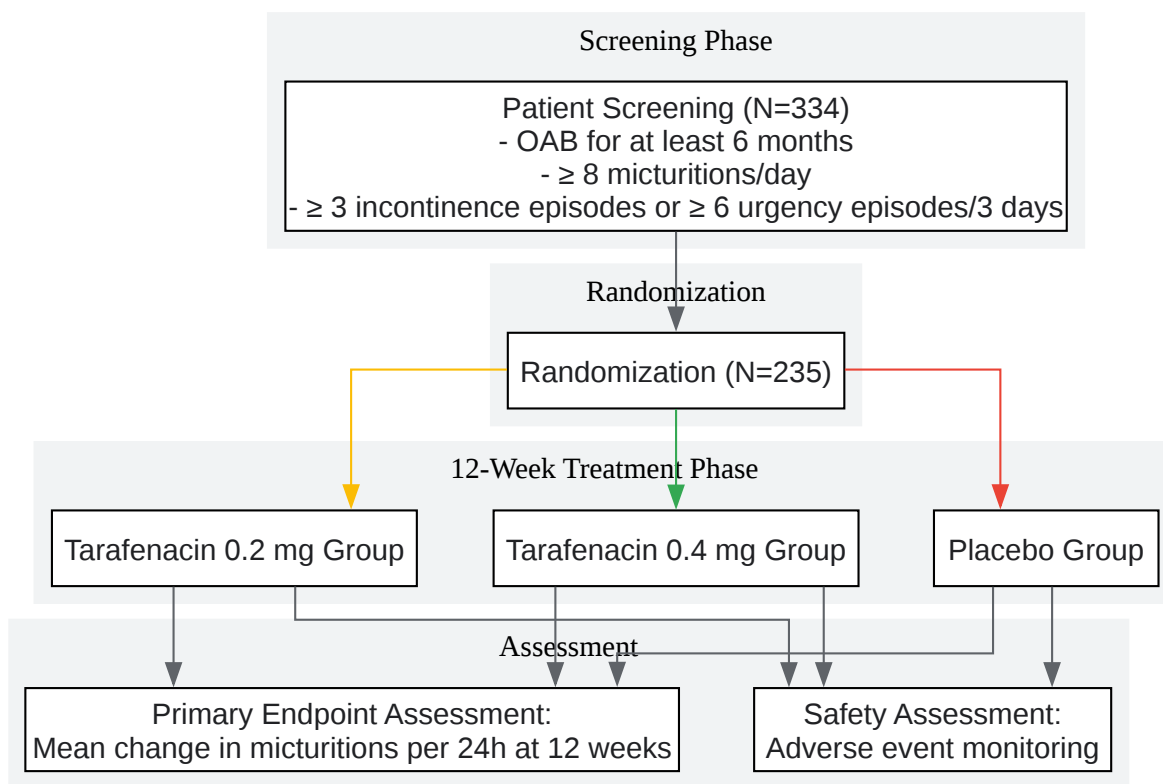
Study Objective: To evaluate the dose-response relationship for the efficacy and safety of daily doses of 0.2 mg and 0.4 mg of **Tarafenacin** for the treatment of OAB.

Patient Population: Adult patients with OAB for at least 6 months, experiencing an average of ≥ 8 micturitions per day and ≥ 3 incontinence episodes or a total of ≥ 6 urgency episodes per 3 days. A total of 334 patients were screened, and 235 were randomized.

Treatment Regimen: Patients were randomized to receive a daily dose of **Tarafenacin** 0.2 mg, **Tarafenacin** 0.4 mg, or a placebo for 12 weeks.

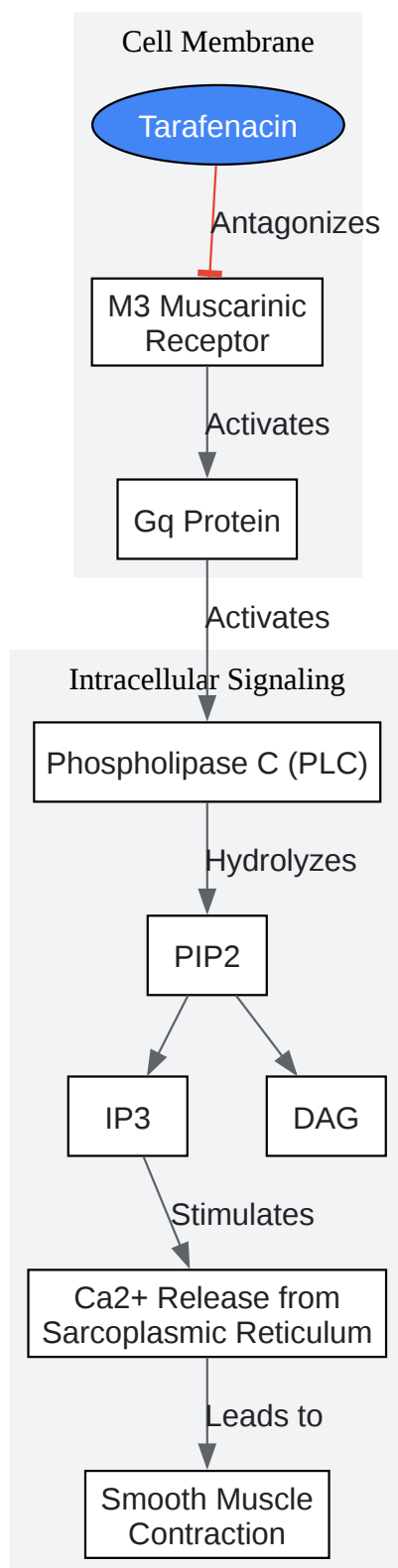
Primary Endpoint: The primary objective was to compare the mean change in the number of micturitions per 24 hours from baseline to 12 weeks between the two **Tarafenacin** doses and the placebo.

Mandatory Visualizations



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Caption: Experimental workflow for the phase 2b clinical trial of **Tarafenacin**.



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References

- 1. The efficacy and tolerability of tarafenacin, a new muscarinic acetylcholine receptor M3 antagonist in patients with overactive bladder; randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Tarafenacin Versus Placebo in the Treatment of Overactive Bladder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681926#assessing-the-long-term-efficacy-and-safety-of-tarafenacin-versus-placebo]

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